molecular formula C23H24N4O2 B7709430 N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide

N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B7709430
M. Wt: 388.5 g/mol
InChI Key: ZOAPRMWEEHEMTF-UHFFFAOYSA-N
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Description

“N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide” is a chemical compound with the molecular formula C20H26N4O2 . It’s related to a class of compounds known as 1H-Pyrazolo[3,4-b]pyridine derivatives .


Synthesis Analysis

The synthesis of related compounds, such as 1H-Pyrazolo[3,4-b]pyridine derivatives, involves the design, synthesis, and biological evaluation of a novel series . A new and facile synthesis of a combinatorial library of its tetra- and persubstituted derivatives has been achieved by trifluoracetic acid catalysed condensation of a group of 5-aminopyrazoles and a group of alpha-oxoketene dithioacetals .


Molecular Structure Analysis

The molecular structure of “N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide” is defined by its molecular formula, C20H26N4O2 . Further structural analysis would require more specific data such as NMR or crystallography results.


Physical And Chemical Properties Analysis

The molecular weight of “N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide” is 354.45 . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Properties

IUPAC Name

N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-3-4-13-27-23-19(15-17-7-5-6-8-20(17)24-23)22(26-27)25-21(28)14-16-9-11-18(29-2)12-10-16/h5-12,15H,3-4,13-14H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAPRMWEEHEMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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